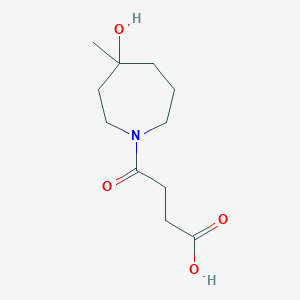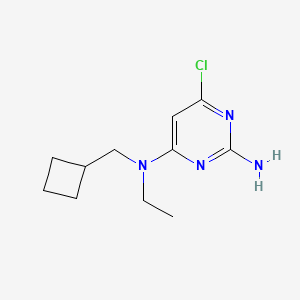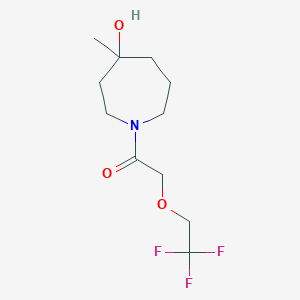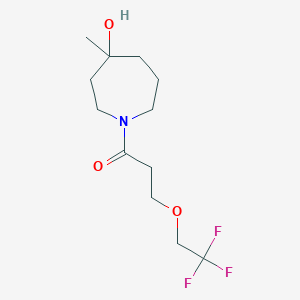
4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide, also known as HMAS, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMAS belongs to the class of sulfonamide compounds and has been shown to exhibit potent inhibitory effects on a variety of biological targets.
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide involves the inhibition of various biological targets, including carbonic anhydrase, metalloproteinases, and histone deacetylases. By inhibiting these targets, 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide can disrupt various cellular processes, ultimately leading to cell death in cancer cells.
Biochemical and Physiological Effects:
4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell death in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models. 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide has also been shown to exhibit anti-inflammatory effects and has been investigated for its potential use in treating inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide is its potent inhibitory effects on various biological targets. This makes it a valuable tool for studying the role of these targets in various disease conditions. However, one limitation of 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide. One potential area of investigation is its use in combination with other therapeutic agents for cancer treatment. 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide has also been investigated for its potential use in treating other disease conditions, such as inflammatory bowel disease and osteoporosis. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide for therapeutic use.
Métodos De Síntesis
The synthesis of 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide can be achieved through a multi-step process involving the reaction of 4-methyl-1-pyrrole-2-carboxylic acid with 4-(aminomethyl)-4-methylazepan-1-ol, followed by the addition of sulfonyl chloride. The resulting product is then purified through crystallization to obtain pure 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit potent inhibitory effects on a variety of biological targets, including carbonic anhydrase, metalloproteinases, and histone deacetylases. 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide has also been investigated for its potential use in cancer treatment, as it has been shown to induce cell death in cancer cells.
Propiedades
IUPAC Name |
4-(4-hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-13(18)4-3-6-16(7-5-13)21(19,20)10-8-11(12(14)17)15(2)9-10/h8-9,18H,3-7H2,1-2H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOJCIONWBWLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)S(=O)(=O)C2=CN(C(=C2)C(=O)N)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-[1-(4-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-ethanone](/img/structure/B6634978.png)
![2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B6634983.png)

![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)

![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)






![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)